molecular formula C12H28N4 B12320975 (1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

Cat. No.: B12320975
M. Wt: 228.38 g/mol
InChI Key: FZXAAJAZYIPUGV-JLCFLTIHSA-N
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Description

(+/-)-trans-1,2-Diaminocyclohexane is an organic compound with the molecular formula C6H14N2. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-1,2-Diaminocyclohexane typically involves the hydrogenation of 1,2-dicyanocyclohexane. This reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the complete reduction of the nitrile groups to primary amines.

Industrial Production Methods

In an industrial setting, the production of (+/-)-trans-1,2-Diaminocyclohexane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-1,2-Diaminocyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imines or nitriles.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)-trans-1,2-Diaminocyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a chiral auxiliary in asymmetric synthesis.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anticancer drugs and antibiotics.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (+/-)-trans-1,2-Diaminocyclohexane involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions, influencing their structure and function.

Comparison with Similar Compounds

(+/-)-trans-1,2-Diaminocyclohexane can be compared with other similar compounds, such as:

    1,2-Diaminoethane: A smaller analogue with similar reactivity but different steric properties.

    1,2-Diaminopropane: Another analogue with an additional methyl group, affecting its reactivity and solubility.

    Cyclohexane-1,2-diamine: A structural isomer with different spatial arrangement of the amino groups.

The uniqueness of (+/-)-trans-1,2-Diaminocyclohexane lies in its chiral nature and the ability to form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

InChI

InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1

InChI Key

FZXAAJAZYIPUGV-JLCFLTIHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N

Canonical SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N

Origin of Product

United States

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